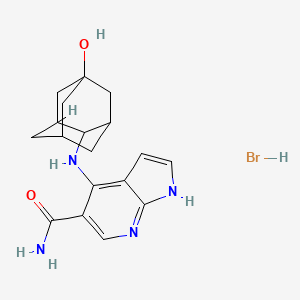
Prdx1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prdx1-IN-1 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a member of the peroxiredoxin family of antioxidant enzymes. This compound demonstrates an IC50 value of 0.164 micromolar and is utilized in cancer research due to its ability to promote intracellular reactive oxygen species accumulation, inhibit cancer cell proliferation, invasion, and migration, and induce apoptosis .
准备方法
The synthesis of Prdx1-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final coupling reaction to form this compound.
化学反应分析
Prdx1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert oxidized derivatives back to the parent compound.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Prdx1-IN-1 has several scientific research applications, including:
Cancer Research: It is used to study the role of PRDX1 in cancer cell proliferation, invasion, and migration.
Oxidative Stress Studies: this compound is employed to understand the mechanisms of oxidative stress and its impact on cellular functions.
Signal Transduction Research: The compound helps in elucidating the role of PRDX1 in reactive oxygen species-dependent intracellular signaling pathways.
作用机制
Prdx1-IN-1 exerts its effects by selectively inhibiting PRDX1, an enzyme that catalyzes the reduction of peroxides, including hydrogen peroxide. By inhibiting PRDX1, this compound promotes the accumulation of reactive oxygen species within cells. This accumulation leads to oxidative stress, which can induce apoptosis and inhibit cancer cell proliferation, invasion, and migration . The molecular targets and pathways involved include the PI3K/Akt and JNK/Smad signaling pathways .
相似化合物的比较
Prdx1-IN-1 is unique due to its high selectivity for PRDX1. Similar compounds include:
Celastrol: A natural product that acts as a covalent inhibitor of PRDX1 but lacks subtype selectivity.
Compound 15: A derivative of Celastrol with improved selectivity for PRDX1, showing an IC50 value of 0.35 micromolar.
This compound stands out due to its potent inhibitory activity and selectivity for PRDX1, making it a valuable tool in cancer research and oxidative stress studies.
属性
分子式 |
C46H55N3O4 |
|---|---|
分子量 |
713.9 g/mol |
IUPAC 名称 |
[(6aS,6bS,8aS,11R,12aR,14aR)-4,6a,6b,8a,11,14a-hexamethyl-2-oxo-11-[(3,5,6-trimethylpyrazin-2-yl)methylcarbamoyl]-7,8,9,10,12,12a,13,14-octahydropicen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C46H55N3O4/c1-28-33-16-17-37-44(7,34(33)25-36(50)40(28)53-39(51)18-15-32-13-11-10-12-14-32)22-24-46(9)38-26-43(6,20-19-42(38,5)21-23-45(37,46)8)41(52)47-27-35-31(4)48-29(2)30(3)49-35/h10-18,25,38H,19-24,26-27H2,1-9H3,(H,47,52)/b18-15+/t38-,42-,43-,44+,45-,46+/m1/s1 |
InChI 键 |
FRYSNRRDKCJCDD-MAYJLFPOSA-N |
手性 SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)/C=C/C7=CC=CC=C7 |
规范 SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)C=CC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


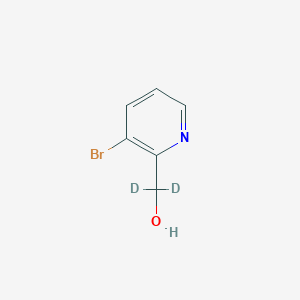
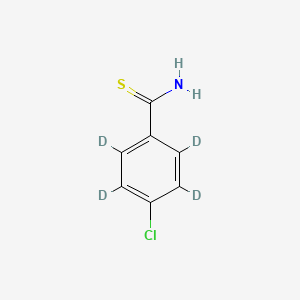
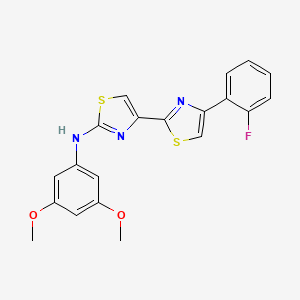

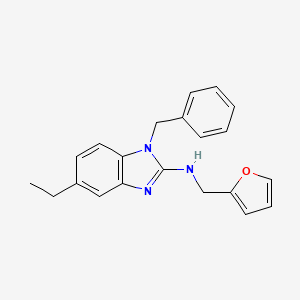
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
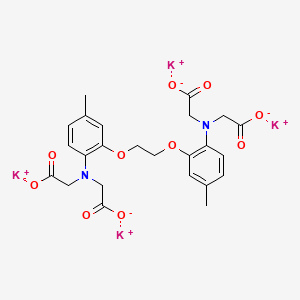

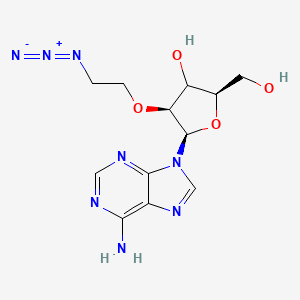

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

